molecular formula C14H28O2Si B15167618 (1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol CAS No. 645390-09-6

(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol

Cat. No.: B15167618
CAS No.: 645390-09-6
M. Wt: 256.46 g/mol
InChI Key: USLXSBJLJRLADR-UONOGXRCSA-N
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Description

(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol is a specialized organic compound featuring a cyclopentene ring with a hydroxyl group and a tri(propan-2-yl)silyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclopentene ring.

    Silylation: The hydroxyl group is then protected by silylation using tri(propan-2-yl)silyl chloride in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclopentenone or cyclopentanal derivatives.

    Reduction: Formation of cyclopentanol or cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The silyl ether group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)trimethoxysilane: Used

Properties

CAS No.

645390-09-6

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

(1R,4S)-4-tri(propan-2-yl)silyloxycyclopent-2-en-1-ol

InChI

InChI=1S/C14H28O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-8-7-13(15)9-14/h7-8,10-15H,9H2,1-6H3/t13-,14+/m0/s1

InChI Key

USLXSBJLJRLADR-UONOGXRCSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H]1C[C@H](C=C1)O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CC(C=C1)O

Origin of Product

United States

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